

# An In-Depth Technical Guide to Methyl (S)-(-)-lactate (CAS: 27871-49-4)

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## Compound of Interest

Compound Name: Methyl (S)-(-)-lactate

Cat. No.: B143375

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## Abstract

**Methyl (S)-(-)-lactate**, a chiral ester derived from lactic acid, is a versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its utility as a chiral precursor and auxiliary has been demonstrated in the asymmetric synthesis of a range of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and safety information for **Methyl (S)-(-)-lactate**. Furthermore, it details experimental protocols for its application in key synthetic transformations, including lipase-catalyzed transesterification, the synthesis of the beta-blocker (S)-propranolol, and its use as a chiral auxiliary in Diels-Alder reactions. This document aims to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

## Chemical and Physical Properties

**Methyl (S)-(-)-lactate** is a colorless liquid with a mild, characteristic odor. It is the methyl ester of L-lactic acid and is readily available in high enantiomeric purity.<sup>[1]</sup> Its chirality and functional groups make it a desirable starting material for introducing stereocenters in a controlled manner.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Methyl (S)-(-)-lactate**

Property	Value	Reference(s)
CAS Number	27871-49-4	[2]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>3</sub>	[3]
Molecular Weight	104.10 g/mol	[3]
Appearance	Colorless clear liquid	[4]
Boiling Point	144-145 °C (lit.)	[5]
Density	1.09 g/mL at 25 °C (lit.)	[5]
Refractive Index (n <sub>20</sub> /D)	1.413 (lit.)	[5]
Optical Rotation ([α] <sub>D</sub> <sup>18</sup> )	-8.1° (neat)	[5]
Flash Point	49 °C (120.2 °F) - closed cup	[5]
Solubility	Miscible in water, alcohol, and ether.	[6]

## Safety and Hazard Information

**Methyl (S)-(-)-lactate** is classified as a flammable liquid and can cause serious eye irritation and respiratory irritation.[2][7] Appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this compound.[5][7] Work should be conducted in a well-ventilated area.

Table 2: GHS Hazard Information for **Methyl (S)-(-)-lactate**

Pictograms	GHS02: Flammable, GHS07: Exclamation mark
Signal Word	Warning
Hazard Statements	H226: Flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P210, P233, P240, P241, P242, P261, P264, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P312, P337+P313, P370+P378, P403+P235, P405, P501

This table summarizes the key GHS classifications. For a complete list of precautionary statements, please refer to the supplier's safety data sheet (SDS).

## Spectroscopic Data

The structural identity and purity of **Methyl (S)-(-)-lactate** can be confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: <sup>1</sup>H NMR Spectral Data of **Methyl (S)-(-)-lactate**

Chemical Shift (ppm)	Multiplicity	Assignment	Reference
~4.3	Quartet	CH	[8][9]
~3.7	Singlet	OCH <sub>3</sub>	[10]
~2.9	Broad Singlet	OH	[10]
~1.4	Doublet	CH <sub>3</sub> (on chiral center)	[8][9]

Table 4: <sup>13</sup>C NMR Spectral Data of **Methyl (S)-(-)-lactate**

Chemical Shift (ppm)	Assignment	Reference(s)
~175	C=O (ester)	[1][10][11]
~67	CH-OH	[1][10][11]
~52	OCH <sub>3</sub>	[1][10][11]
~20	CH <sub>3</sub> (on chiral center)	[1][10][11]

Table 5: IR Spectral Data of **Methyl (S)-(-)-lactate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference(s)
~3450	Strong, Broad	O-H Stretch	[12][13][14]
~2980	Strong	C-H Stretch (sp <sup>3</sup> )	[12][13][14]
~1740	Strong	C=O Stretch (ester)	[12][13][14]
~1270	Strong	C-O Stretch (ester)	[12][13][14]
~1100	Strong	C-O Stretch (alcohol)	[12][13][14]

## Experimental Protocols

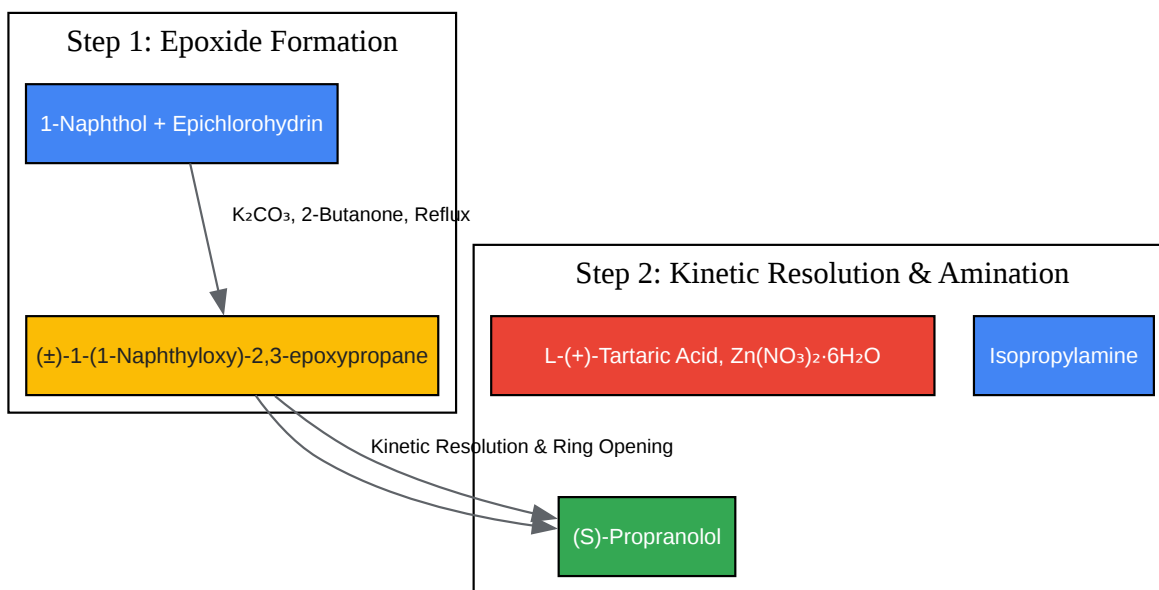
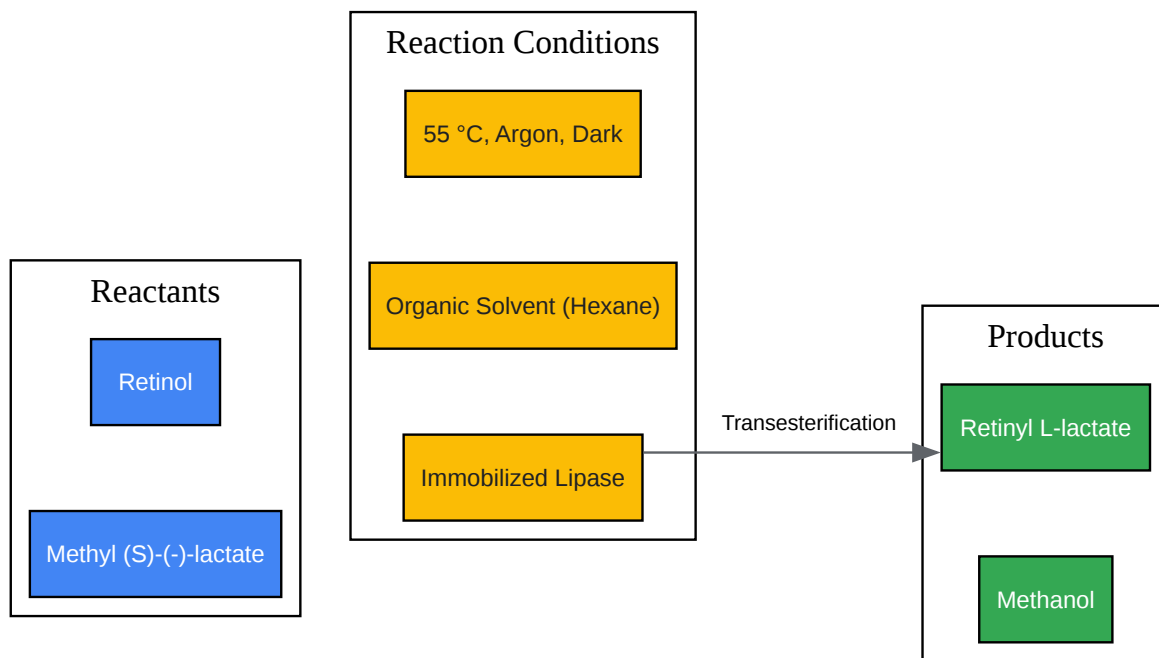
**Methyl (S)-(-)-lactate** serves as a versatile chiral starting material and auxiliary in a variety of synthetic transformations. The following protocols provide detailed methodologies for its application in key reactions relevant to drug development.

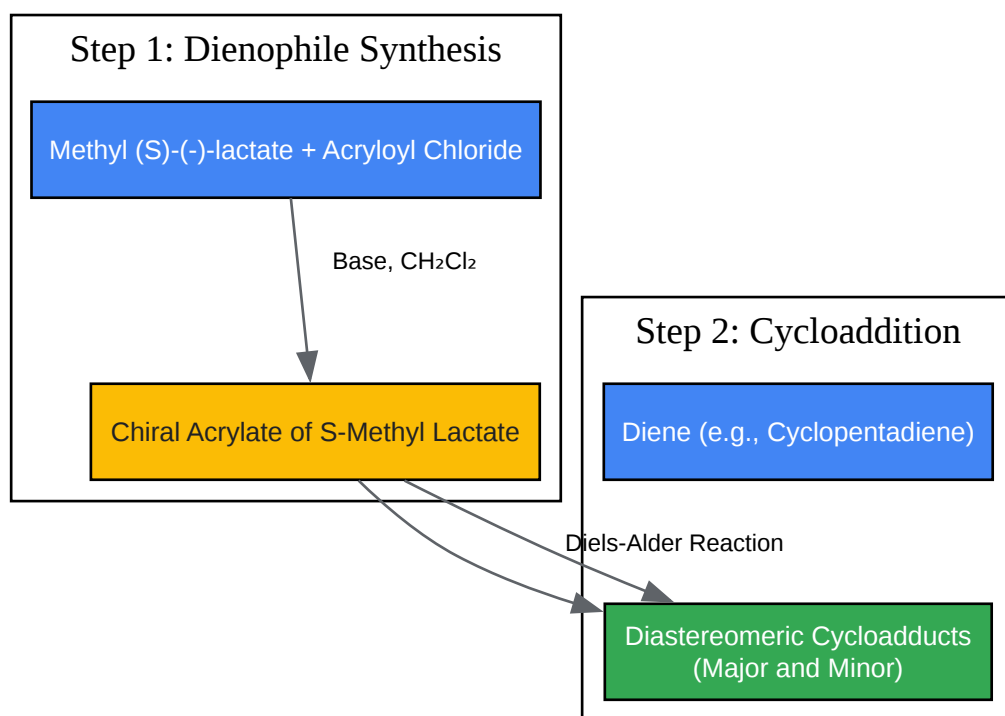
### Lipase-Catalyzed Transesterification for the Synthesis of Retinyl L-lactate

This protocol describes the enzymatic synthesis of a vitamin A derivative, demonstrating the use of **Methyl (S)-(-)-lactate** in a biocatalytic transesterification reaction.

Experimental Procedure:

- To a screw-cap glass vial, add retinol (0.5 mmol), **Methyl (S)-(-)-lactate** (0.5 mmol), 4 Å molecular sieves (0.25 g), and immobilized lipase (e.g., Novozym 435, 100 mg).
- Add a suitable organic solvent (e.g., hexane, 5 mL).
- Stir the reaction mixture under a positive argon pressure at 55 °C, ensuring the reaction is protected from light.
- Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC).
- Upon completion, the enzyme and molecular sieves can be removed by filtration, and the product isolated by evaporation of the solvent and subsequent purification if necessary.





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